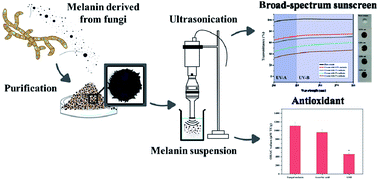Fungal melanin as a biocompatible broad-spectrum sunscreen with high antioxidant activity†
RSC Advances Pub Date: 2021-06-01 DOI: 10.1039/D1RA02583J
Abstract
Melanin is considered a bio-inspired dermo-cosmetic component due to its high UV absorption and antioxidant activity. Among various melanin sources, fungal melanin is a promising candidate for sunscreen because of its sustainability and scalability; however, quantitative assessment of its function has not yet been sufficiently explored. In this study, melanin samples derived from Amorphotheca resinae were prepared, followed by the evaluation of their sunscreen performance, antioxidant activity, and cytotoxicity. Melanin-blended cream was prepared by blending a melanin suspension and a pure cream. The cream showed an in vitro sun protection factor value of 2.5 when the pigment content was 5%. The cream showed a critical wavelength of approximately 388 nm and a UVA/UVB ratio of more than 0.81, satisfying the broad-spectrum sunscreen requirement. Oxygen radical absorbance capacity assays indicated that fungal melanin had antioxidant activity similar to ascorbic acid but higher than reduced glutathione. Fungal melanin had no statistically significant cytotoxicity to human keratinocyte cell lines until 72 h of exposure, even at a concentration of 4 mg mL−1. Consequently, melanin pigment can be used as a biocompatible broad-spectrum sunscreen with high antioxidant activity and as a practical alternative in dermo-cosmetic formulations.

Recommended Literature
- [1] A new amino acid, hybrid peptides and BODIPY analogs: synthesis and evaluation of 2-aminotroponyl-l-alanine (ATA) derivatives†
- [2] 46. Anti-bacterial substances allied to sulphanilamide
- [3] Binary supramolecular networks of bridged triphenylamines with different substituents and identical scaffolds†
- [4] Self-assembled monolayer of a peroxo-bridged dinuclear cobalt(iii) complex on Au(111)
- [5] Chemistry and neurochemistry of the kynurenine pathway of tryptophan metabolism
- [6] Convergence of QM/MM free-energy perturbations based on molecular-mechanics or semiempirical simulations
- [7] N-Acetoxy-phthalimide (NAPI) as a new H-abstracting agent at high temperature: application to the melt functionalization of polyethylene†
- [8] Optical, electronic, and photoelectrochemical properties of the p-type Cu3−xVO4 semiconductor†
- [9] Extension of high-order harmonic generation cutoff via control of chirped laser pulses in the vicinity of metal nanostructure media
- [10] Formulation and clinical translation of [177Lu]Lu-trastuzumab for radioimmunotheranostics of metastatic breast cancer†










